molecular formula C12H17N5 B6971276 N-methyl-N-[(4-methylpyridin-3-yl)methyl]-1-(1-methyltriazol-4-yl)methanamine

N-methyl-N-[(4-methylpyridin-3-yl)methyl]-1-(1-methyltriazol-4-yl)methanamine

Cat. No.: B6971276
M. Wt: 231.30 g/mol
InChI Key: WJPFJFMVRHPJPK-UHFFFAOYSA-N
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Description

N-methyl-N-[(4-methylpyridin-3-yl)methyl]-1-(1-methyltriazol-4-yl)methanamine is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring, a triazole ring, and a methylamine group

Properties

IUPAC Name

N-methyl-N-[(4-methylpyridin-3-yl)methyl]-1-(1-methyltriazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-10-4-5-13-6-11(10)7-16(2)8-12-9-17(3)15-14-12/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPFJFMVRHPJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CN(C)CC2=CN(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(4-methylpyridin-3-yl)methyl]-1-(1-methyltriazol-4-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Derivative: The starting material, 4-methylpyridine, undergoes a bromination reaction to introduce a bromine atom at the 3-position, forming 4-methyl-3-bromopyridine.

    Nucleophilic Substitution: The brominated pyridine is then reacted with sodium azide to form 4-methyl-3-azidopyridine.

    Click Chemistry: The azide group is subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine to form the triazole ring, resulting in 1-(4-methylpyridin-3-yl)-1H-1,2,3-triazole.

    Methylation: Finally, the triazole derivative is methylated using methyl iodide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the nitrogen atoms. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring, using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of partially or fully reduced triazole or pyridine derivatives.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-N-[(4-methylpyridin-3-yl)methyl]-1-(1-methyltriazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly those targeting neurological or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-methyl-N-[(4-methylpyridin-3-yl)methyl]-1-(1-methyltriazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(4-methylpyridin-3-yl)methyl]-1H-1,2,3-triazole-4-amine
  • N-methyl-N-[(4-methylpyridin-3-yl)methyl]-1-(1-methylimidazol-4-yl)methanamine
  • N-methyl-N-[(4-methylpyridin-3-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine

Uniqueness

Compared to similar compounds, N-methyl-N-[(4-methylpyridin-3-yl)methyl]-1-(1-methyltriazol-4-yl)methanamine is unique due to the presence of both a triazole and a pyridine ring, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in various research and industrial applications.

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